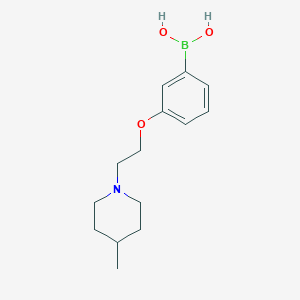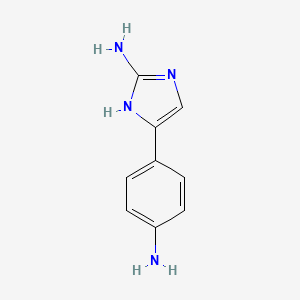
(2-methyl-1,3-benzoxazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a methyl group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1,3-benzoxazol-4-yl)boronic acid typically involves the reaction of 2-methylbenzoxazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions produce various boron-containing derivatives .
Applications De Recherche Scientifique
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mécanisme D'action
The mechanism of action of (2-methyl-1,3-benzoxazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is particularly useful in molecular recognition and catalysis, where the boronic acid group can interact with specific molecular targets and facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid: Similar structure but with the boronic acid group at the 6-position.
(2-Methylbenzo[d]oxazol-5-yl)boronic acid: Another isomer with the boronic acid group at the 5-position.
Uniqueness
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The position of the boronic acid group can affect the compound’s ability to participate in cross-coupling reactions and its interactions with other molecules .
Propriétés
Formule moléculaire |
C8H8BNO3 |
|---|---|
Poids moléculaire |
176.97 g/mol |
Nom IUPAC |
(2-methyl-1,3-benzoxazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4,11-12H,1H3 |
Clé InChI |
ZJVRFUWWBILDOK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)OC(=N2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


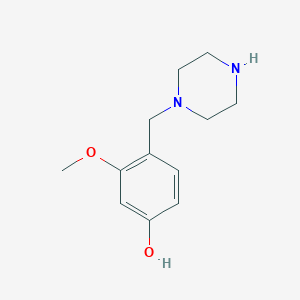
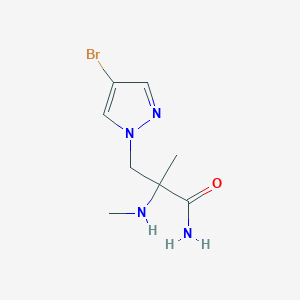
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
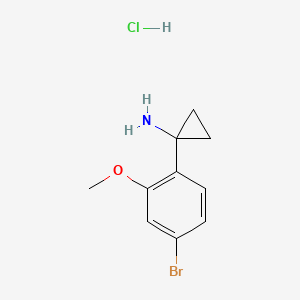


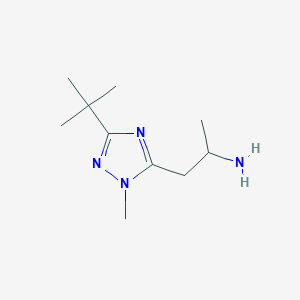
![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)

